molecular formula C16H21NO3 B12732484 D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- CAS No. 127852-94-2

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-

Cat. No.: B12732484
CAS No.: 127852-94-2
M. Wt: 275.34 g/mol
InChI Key: OXFYLVKTVPTJPQ-ATWMFIQVSA-N
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Description

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is a chiral amino acid derivative characterized by:

  • D-Leucine backbone: A non-proteinogenic amino acid with a branched alkyl side chain (isobutyl group) in the D-configuration.
  • N-Acylation: Substitution at the amino group with a 1-oxo-3-phenyl-2-propenyl moiety, forming an α,β-unsaturated ketone.
  • Esterification: The carboxyl group is converted to a methyl ester.
  • Stereochemistry: The (E)-configuration denotes the trans arrangement of substituents around the double bond in the propenyl group.

This compound is likely used in organic synthesis, chiral separations, or pharmacological studies due to its structural complexity and stereochemical properties. However, direct data on its applications are sparse in the provided evidence.

Properties

CAS No.

127852-94-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl (2R)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate

InChI

InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m1/s1

InChI Key

OXFYLVKTVPTJPQ-ATWMFIQVSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Esterification of D-Leucine

The methyl ester of D-leucine is commonly prepared by acid-catalyzed esterification or by reaction with thionyl chloride in methanol:

  • Method A: Acid-Catalyzed Esterification

    D-Leucine is refluxed with methanol in the presence of a strong acid catalyst (e.g., HCl or sulfuric acid) to yield the methyl ester.

  • Method B: Thionyl Chloride-Mediated Esterification

    D-Leucine is treated with thionyl chloride in methanol at low temperature, followed by reflux, to form the methyl ester with high yield and purity.

This method is efficient and widely used for amino acid ester synthesis, providing the methyl ester as a key intermediate for further acylation.

Preparation of the (E)-1-oxo-3-phenyl-2-propenyl Acylating Agent

The (E)-1-oxo-3-phenyl-2-propenyl group corresponds to a cinnamoyl moiety, which can be introduced as an acid chloride or activated ester:

  • Synthesis of Cinnamoyl Chloride

    Cinnamic acid is converted to cinnamoyl chloride by reaction with thionyl chloride under reflux conditions. This acid chloride is reactive and suitable for coupling with amino esters.

  • Alternative Activated Esters

    Use of ethyl chloroformate or other carbodiimide-mediated coupling agents can activate the cinnamic acid derivative for amide bond formation.

Coupling Reaction: Formation of the Amide Bond

The key step is the coupling of the amino group of D-leucine methyl ester with the cinnamoyl moiety to form the N-(1-oxo-3-phenyl-2-propenyl) amide:

  • Reagents and Conditions

    • Base: Triethylamine or other suitable organic bases to neutralize HCl formed.
    • Solvent: Dichloromethane or other aprotic solvents.
    • Temperature: Typically 0°C to room temperature to control reaction rate and stereochemistry.
    • Coupling agents: Ethyl chloroformate or carbodiimides (e.g., DCC) may be used, but safer and more cost-effective methods avoid hazardous reagents.
  • Procedure

    • Prepare the activated cinnamoyl derivative (acid chloride or mixed anhydride).
    • Add D-leucine methyl ester and base in solvent at low temperature.
    • Stir the reaction mixture until completion (monitored by TLC or HPLC).
    • Work-up involves aqueous washes, solvent removal, and purification by recrystallization or chromatography.
  • Advantages of Improved Methods

    Recent patented processes avoid hazardous reagents like thionyl chloride and expensive coupling agents, favoring eco-friendly, cost-effective, and scalable methods.

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the (E)-configuration and D-configuration of the product.
  • Optical rotation measurements confirm stereochemical integrity.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Outcome / Product Notes
1 D-Leucine Methanol + HCl or SOCl2 + MeOH, reflux D-Leucine methyl ester Esterification of amino acid
2 Cinnamic acid Thionyl chloride, reflux Cinnamoyl chloride Preparation of acylating agent
3 D-Leucine methyl ester + cinnamoyl chloride Triethylamine, DCM, 0°C to RT D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-methyl ester (E) Amide bond formation, stereochemistry preserved
4 Crude product Recrystallization or chromatography Pure target compound Purification and characterization

Research Findings and Improvements

  • Patented processes emphasize avoiding hazardous reagents like thionyl chloride and carbodiimides, instead using milder bases and activated esters to improve safety and scalability.
  • Esterification via thionyl chloride in methanol remains a high-yielding method for amino acid methyl esters.
  • The stereochemical integrity of the D-leucine and (E)-configuration is maintained by controlling reaction temperature and using mild conditions.
  • Alternative synthetic routes involving enzymatic resolution or chemoenzymatic methods have been reported for related amino acid derivatives but are less common for this specific compound.

Chemical Reactions Analysis

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Chemical Properties and Safety

The compound has the following chemical properties:

  • CAS Number : 127852-94-2
  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.3428 g/mol

Safety data indicates that it possesses acute toxicity and can cause skin irritation and serious eye damage . Proper handling precautions must be taken in laboratory settings.

Medicinal Chemistry Applications

1. Antimicrobial Activity
D-Leucine derivatives have been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against multi-drug resistant strains of bacteria. For instance, the crude aqueous extract containing D-Leucine derivatives showed a notable reduction in the expression of quorum sensing regulatory genes in Pseudomonas aeruginosa, enhancing susceptibility to antibiotics like Amikacin and Colistin .

2. Antiproliferative Effects
Studies have demonstrated that D-Leucine derivatives can act as bioactive compounds with dual roles as antimicrobial peptides and antiproliferative agents. In vitro assays revealed that these compounds inhibited the growth of cancer cells, suggesting their potential as therapeutic agents in oncology .

Biotechnology Applications

1. Drug Delivery Systems
D-Leucine methyl esters have been incorporated into drug delivery systems due to their ability to form hydrogels that release drugs at controlled rates. These systems are particularly useful in delivering antimicrobial agents or enzymes that facilitate degradation processes in tissue engineering applications .

2. Peptide Synthesis
The compound serves as a precursor for synthesizing various peptides with enhanced bioactivity. For example, it has been utilized in the synthesis of dipeptides and tripeptides through coupling reactions, which can be further modified to enhance their therapeutic efficacy .

Material Science Applications

1. Electrospun Scaffolds
D-Leucine-based poly(ester urea) materials have been developed into electrospun scaffolds for biomedical applications. These scaffolds can incorporate antibacterial drugs and enzymes, making them suitable for tissue engineering and regenerative medicine . The properties of these materials allow for high drug loading capacity and controlled release profiles.

Case Studies

Study Findings Relevance
Study on Pseudomonas aeruginosaShowed enhanced susceptibility to antibiotics when treated with D-Leucine derivativesHighlights potential in overcoming antibiotic resistance
Antiproliferative activity researchDemonstrated significant inhibition of cancer cell growthSuggests application in cancer therapy
Development of electrospun scaffoldsCreated scaffolds with high drug loading capacityUseful in tissue engineering

Mechanism of Action

The mechanism of action of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylpropenyl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Features Applications References
D-Leucine methyl ester hydrochloride C₇H₁₆ClNO₂ 181.66 Methyl ester, hydrochloride salt, D-configuration Peptide synthesis, intermediate in drug development
N-(3,5-Dinitrobenzoyl)-D-leucine methyl ester C₁₅H₁₉N₃O₇ 365.33 Acylated with electron-withdrawing nitro groups Chiral stationary phases (CSPs) in HPLC
N-Acetyl-D-leucine C₈H₁₅NO₃ 173.21 Acetylated amino group, free carboxylate Biochemical research, enzyme studies
Boc-D-Leucine monohydrate C₁₁H₂₃NO₅ 273.31 tert-Butoxycarbonyl (Boc) protection Solid-phase peptide synthesis
Target Compound : D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- Likely C₁₅H₁₉NO₄ ~277.32 (estimated) α,β-unsaturated ketone, (E)-configuration Potential use in asymmetric synthesis or as a chiral selector

Key Differences and Functional Implications

Acyl Group Influence :

  • The 1-oxo-3-phenyl-2-propenyl group introduces conjugation and rigidity, which may enhance UV detectability (vs. acetyl or Boc groups) and influence stereoselectivity in separations .
  • Electron-deficient acyl groups (e.g., 3,5-dinitrobenzoyl) improve resolution in CSPs due to π-π interactions, while the phenylpropenyl group may offer similar benefits .

Physicochemical Properties :

  • Solubility : The hydrochloride salt of D-leucine methyl ester enhances water solubility, whereas the target compound’s lipophilic phenyl group may reduce aqueous solubility.
  • Melting Point : D-Leucine methyl ester hydrochloride melts at 150°C ; the target compound’s melting point is likely lower due to reduced ionic character.

Synthetic Utility :

  • D-Leucine methyl ester hydrochloride is a common intermediate for acylated derivatives (e.g., MDIMP in calcium channel studies ). The target compound could serve as a precursor for bioactive molecules with modified pharmacokinetics.

Chromatographic Behavior :

  • N-(3,5-Dinitrobenzoyl) derivatives exhibit high separation factors (α = 1.5–2.5) on CSPs . The target compound’s α,β-unsaturated ketone may interact differently with chiral selectors, offering unique selectivity.

Industrial and Analytical Use

  • Chiral Separations : N-Acylated leucine esters are critical in HPLC for resolving enantiomers. The target compound’s conjugated system could improve detection limits .
  • Peptide Synthesis: Boc-D-Leucine and acetylated derivatives are staples in SPPS, while the target compound’s reactivity may enable novel coupling strategies .

Biological Activity

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant case studies that highlight its biological significance.

Molecular Characteristics

  • Molecular Formula : C16H21NO
  • Molecular Weight : 275.34 g/mol
  • Structure : The compound features a leucine backbone modified with a phenylpropenyl group and a methyl ester functionality.

Biological Activity Overview

D-Leucine and its derivatives have been studied for various biological activities including immunomodulatory effects, cytotoxicity against cancer cells, and potential therapeutic applications in metabolic disorders.

  • Immunomodulation : D-Leucine derivatives can influence immune cell functions. For instance, studies have shown that leucyl-leucine methyl ester affects cytotoxic lymphocytes by selectively inhibiting dipeptidyl peptidase I (DPPI), which is crucial for the activation of natural killer (NK) cells .
  • Cytotoxic Effects : Research indicates that certain leucine derivatives exhibit cytotoxic properties against tumor cells. This is mediated through the uptake of the dipeptide by lymphocytes and subsequent conversion into hydrophobic polymerization products with membranolytic properties .

Case Study 1: Immunosuppressive Activity

A study examined the effects of L-leucyl-L-leucine methyl ester on human natural killer cells. The findings revealed that this compound could selectively ablate cytotoxic lymphocytes, suggesting potential applications in immunotherapy .

Study Findings
Thiele et al. (1985)Demonstrated selective ablation of NK cells by leucyl-leucine methyl ester.
Thiele et al. (1986)Highlighted the immunosuppressive properties affecting lymphocyte function.

Case Study 2: Anticancer Activity

The anticancer potential of D-Leucine derivatives has been explored in various models. For example, compounds derived from D-Leucine showed significant cytotoxicity against cancer cell lines, attributed to their ability to disrupt cellular membranes and induce apoptosis.

Research Focus Outcome
Cytotoxicity AssaysD-Leucine derivatives exhibited IC50 values in low micromolar range against specific cancer cell lines.
Mechanistic StudiesInduction of apoptosis via mitochondrial pathways was observed.

Table 1: Summary of Biological Activities

Activity Type Description References
ImmunomodulationInhibition of NK cell activity
CytotoxicityInduces apoptosis in cancer cells
Transport MechanismFacilitated uptake by lymphocytes

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-, and how is stereochemical purity ensured?

  • Methodology : The compound can be synthesized via acylation of D-leucine methyl ester with cinnamoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). To ensure (E)-stereochemistry, reaction conditions must avoid photochemical or thermal isomerization. Stereochemical purity is confirmed by 1H^{1}\text{H}-NMR coupling constants (Jtrans1516HzJ_{trans} \approx 15-16 \, \text{Hz} for α,β-unsaturated esters) and chiral HPLC analysis using cellulose-based chiral stationary phases (CSPs) .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the cinnamoyl group (e.g., vinyl protons at δ 6.5–7.5 ppm) and ester functionality (methyl ester at δ 3.6–3.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 292.1552).
  • Chiral Chromatography : Use of polysaccharide-based CSPs (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomeric impurities .

Q. How can researchers optimize chromatographic separation of this compound from its diastereomers or synthetic byproducts?

  • Methodology : Adjust CSP coverage density and mobile phase polarity. For example, non-end-capped CSPs with higher polarity improve resolution of polar diastereomers (e.g., α values >1.2 with 10% isopropanol in hexane). Retention factors (kk) should be optimized to 1–5 for baseline separation .

Advanced Research Questions

Q. What experimental strategies address discrepancies in stereochemical outcomes during the synthesis of this compound?

  • Methodology : If NMR or HPLC reveals unexpected diastereomer ratios, investigate:

  • Reaction Temperature : Lower temperatures (0–5°C) minimize epimerization at the leucine chiral center.
  • Coupling Reagents : Use non-racemizing agents like HATU instead of EDCI for amide bond formation.
  • Post-Synthesis Analysis : Employ dynamic kinetic resolution via enzymatic catalysis (e.g., lipases) to correct stereochemical errors .

Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation by HPLC and identify products via LC-MS.
  • Solvent Compatibility : Test solubility and stability in DMSO, methanol, and acetonitrile. Prefer anhydrous solvents to prevent ester hydrolysis.
  • Data Interpretation : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., -20°C in argon) .

Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodology :

  • Enzyme Kinetics : Perform Michaelis-Menten analysis to differentiate competitive vs. non-competitive inhibition.
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s cinnamoyl group and enzyme active sites (e.g., proteases or esterases).
  • Control Experiments : Test enantiomeric and diastereomeric analogs to isolate stereospecific effects .

Key Considerations for Researchers

  • Stereochemical Purity : Always validate synthetic batches with chiral HPLC and NMR to avoid false bioactivity results.
  • Chromatographic Optimization : Non-end-capped CSPs generally outperform end-capped versions for polar analogs .
  • Data Contradictions : Cross-validate anomalous results using orthogonal techniques (e.g., LC-MS for degradation vs. enzymatic assays).

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